![molecular formula C₂₀H₂₅N₂O₅ B1142219 3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin CAS No. 169387-70-6](/img/no-structure.png)

3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

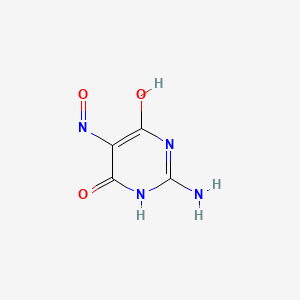

The compound “3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin” is known for its exceptional biomedical significance, finding utility in research of select malignancies. It operates as an invaluable implement in cancer research, its efficacy lies in diligently constraining the rampant expansion and relentless propagation of malignant cells .

Synthesis Analysis

The synthesis of similar compounds involves glycosylation of the sodium salt of the corresponding nucleobases with 2-deoxy-3,5-di-O-p-toluyl-β-D-erythro-pentofuranosyl chloride, followed by subsequent deprotection with sodium methoxide in methanol . The deprotected nucleoside undergoes a Dimroth rearrangement on reflux for 24 hours in water to furnish the final product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR spectra. The spectra can provide information about the coupling constants of the furanose ring protons, which are characterized by the zero coupling constants between the trans-oriented protons .Chemical Reactions Analysis

The main starting material for the synthesis of similar compounds is 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose, which is obtained by treating the corresponding purine with acetic acid and acetic anhydride at 100 °C . The obtained nucleoside derivative is mainly in the α-configuration. Then it is fused with 2,6-dichloropurine, and after several steps, the final product is obtained .Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin' involves the synthesis of the pyrroloquinoline ring system followed by the attachment of the ribofuranosyl group at the 3-position of the ring system.", "Starting Materials": [ "2,4-pentanedione", "ethyl acetoacetate", "2-methyl-1,2,3,4-tetrahydroquinoline", "formaldehyde", "ammonium acetate", "2-deoxy-D-ribose" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and ethyl acetoacetate with ammonium acetate to form 2-methyl-1,2,3,4-tetrahydroquinoline", "Step 2: Cyclization of 2-methyl-1,2,3,4-tetrahydroquinoline with formaldehyde to form the pyrroloquinoline ring system", "Step 3: Protection of the 3-hydroxyl group of 2-deoxy-D-ribose with a TBDMS group", "Step 4: Coupling of the protected 2-deoxy-D-ribose with the pyrroloquinoline ring system using a Vorbruggen glycosylation reaction to form the final compound" ] } | |

CAS RN |

169387-70-6 |

Product Name |

3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin |

Molecular Formula |

C₂₀H₂₅N₂O₅ |

Molecular Weight |

373.42 |

synonyms |

3-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-pyrrolo[3,4-g]quinolin-7-yloxy |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)

![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)